molecular formula C7H6F2O3S B2455242 5-(Difluoromethyl)-2-methoxythiophene-3-carboxylic acid CAS No. 2248392-51-8

5-(Difluoromethyl)-2-methoxythiophene-3-carboxylic acid

Cat. No. B2455242
CAS RN: 2248392-51-8
M. Wt: 208.18
InChI Key: CNXLIQBLNWHAIT-UHFFFAOYSA-N
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Description

Difluoromethyl compounds are a class of organic compounds that contain a difluoromethyl group (-CF2H). This group is similar to a methyl group, but with two of the hydrogen atoms replaced by fluorine atoms . They are often used in pharmaceuticals and agrochemicals due to their unique properties .


Synthesis Analysis

Difluoromethylation is a process that involves the addition of a difluoromethyl group to a molecule . This process can be achieved through various methods, including nucleophilic, electrophilic, radical, and cross-coupling methods . The choice of method depends on the specific requirements of the reaction and the nature of the starting materials .


Chemical Reactions Analysis

Difluoromethyl compounds can undergo various chemical reactions, depending on their specific structure and the conditions of the reaction . For example, they can participate in reactions involving the transfer of the difluoromethyl group to other molecules .

Mechanism of Action

The mechanism of action of a difluoromethyl compound would depend on its specific structure and the context in which it is used. For example, in the context of pharmaceuticals, the difluoromethyl group may enhance the biological activity of the compound .

Safety and Hazards

The safety and hazards associated with a difluoromethyl compound would depend on its specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar documentation for specific information on handling, storage, and disposal .

Future Directions

The field of difluoromethylation is a dynamic area of research, with new methods and applications being developed regularly . Future directions may include the development of more efficient and selective difluoromethylation methods, as well as the exploration of new applications in pharmaceuticals and other areas .

properties

IUPAC Name

5-(difluoromethyl)-2-methoxythiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O3S/c1-12-7-3(6(10)11)2-4(13-7)5(8)9/h2,5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXLIQBLNWHAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-2-methoxythiophene-3-carboxylic acid

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